Cas no 54598-15-1 (2(1H)-Quinolinone, 4,5,7-trimethyl-)

2(1H)-Quinolinone, 4,5,7-trimethyl-, is a substituted quinolinone derivative characterized by its trimethyl functional groups at the 4, 5, and 7 positions. This compound exhibits notable stability and potential utility in pharmaceutical and agrochemical research due to its structural framework, which is conducive to further functionalization. Its quinolinone core is of interest in medicinal chemistry for its role as a scaffold in bioactive molecules. The trimethyl substitution pattern may enhance lipophilicity and influence binding interactions in target applications. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for analytical and developmental studies. Its precise properties depend on the specific synthetic route and purification methods employed.
2(1H)-Quinolinone, 4,5,7-trimethyl- structure
54598-15-1 structure
Product Name:2(1H)-Quinolinone, 4,5,7-trimethyl-
CAS No:54598-15-1
MF:C12H13NO
MW:187.237723112106
MDL:MFCD05737750
CID:4030957
PubChem ID:943949
Update Time:2025-05-19

2(1H)-Quinolinone, 4,5,7-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 4,5,7-trimethyl-
    • 4,5,7-trimethylquinolin-2-ol
    • 4,5,7-TRIMETHYL-2-QUINOLINOL
    • starbld0039327
    • AKOS005696227
    • STK092598
    • LS-11952
    • AKOS003239397
    • 54598-15-1
    • 4,5,7-trimethyl-1H-quinolin-2-one
    • MFCD00760265
    • SY308301
    • ALBB-032318
    • InChI=1/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14
    • STL042057
    • 2-Hydroxy-4,5,7-trimethylquinoline
    • 4,5,7-trimethylquinolin-2(1H)-one
    • 4,5,7-trimethyl-1,2-dihydroquinolin-2-one
    • MFCD05737750
    • 4,5,7-trimethyl-2-quinolone
    • MDL: MFCD05737750
    • Inchi: 1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14)
    • InChI Key: QUNDOKQKPLVQFD-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(C)=CC(C)=C2)C(C)=CC1=O

Computed Properties

  • Exact Mass: 187.099714038Da
  • Monoisotopic Mass: 187.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.1Ų

2(1H)-Quinolinone, 4,5,7-trimethyl- Pricemore >>

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2(1H)-Quinolinone, 4,5,7-trimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:54598-15-1)2(1H)-Quinolinone, 4,5,7-trimethyl-
Order Number:A1164804
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):1523.0
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2(1H)-Quinolinone, 4,5,7-trimethyl- Related Literature

Additional information on 2(1H)-Quinolinone, 4,5,7-trimethyl-

Exploring the Properties and Applications of 2(1H)-Quinolinone, 4,5,7-trimethyl- (CAS No. 54598-15-1)

2(1H)-Quinolinone, 4,5,7-trimethyl- (CAS No. 54598-15-1) is a specialized organic compound belonging to the quinolinone family. This heterocyclic structure is characterized by its unique trimethyl substitution pattern, which influences its chemical reactivity and potential applications. Researchers and industries are increasingly interested in this compound due to its versatile properties, making it a subject of study in fields ranging from pharmaceutical intermediates to material science.

The molecular structure of 4,5,7-trimethyl-2(1H)-quinolinone features a quinoline backbone with methyl groups at the 4, 5, and 7 positions. This substitution pattern enhances its lipophilicity and may improve its compatibility with organic matrices, a feature highly sought after in drug discovery and functional material design. Recent trends in AI-assisted molecular modeling have sparked renewed interest in such compounds, as computational tools can predict their interactions with biological targets or other materials.

In the context of current green chemistry initiatives, 54598-15-1 has been investigated for its potential in sustainable synthesis routes. The compound's stability under various conditions makes it a candidate for catalysis research, particularly in reactions requiring electron-rich heterocycles. Many researchers are exploring whether this trimethylated quinolinone derivative could serve as a building block for more complex molecular architectures.

The pharmaceutical industry has shown particular interest in 2(1H)-Quinolinone derivatives, with 4,5,7-trimethyl- variant being no exception. While not a drug itself, its structural features make it valuable for developing small molecule therapeutics. Current searches in scientific databases reveal growing attention to its potential in addressing oxidative stress-related conditions, though extensive research is still needed to validate these possibilities.

From an analytical perspective, CAS 54598-15-1 presents interesting challenges and opportunities. Its chromatographic behavior has been studied to develop better separation methods for similar compounds. The presence of multiple methyl groups affects its mass spectral fragmentation pattern, information crucial for analytical method development in quality control laboratories.

Material scientists have explored 4,5,7-trimethyl-2(1H)-quinolinone for its potential in organic electronics. The conjugated system of the quinolinone core, modified by methyl groups, may influence charge transport properties in molecular devices. This aligns with current industry demands for novel organic semiconductors that combine stability with tunable electronic characteristics.

In the realm of synthetic methodology, researchers are investigating improved routes to access 54598-15-1 and its analogs. Recent publications highlight innovative approaches using transition metal catalysis and microwave-assisted synthesis, reflecting the compound's relevance in modern organic synthesis strategies. These developments address the growing need for atom-efficient and energy-saving chemical processes.

The stability profile of 2(1H)-Quinolinone, 4,5,7-trimethyl- makes it suitable for various formulation applications. While not widely used commercially, its properties suggest potential in specialty chemical formulations where controlled release or specific interactions are desired. This has led to increased patent activity surrounding similar quinolinone derivatives in recent years.

Environmental considerations regarding CAS No. 54598-15-1 have also emerged in scientific discussions. Its biodegradation potential and ecotoxicity profile are subjects of ongoing research, particularly as regulations surrounding chemical sustainability become more stringent worldwide. These studies contribute valuable data to the broader green chemistry movement.

Looking forward, the scientific community continues to uncover new dimensions of 4,5,7-trimethyl-2(1H)-quinolinone's potential. From molecular recognition applications to its role in advanced material systems, this compound exemplifies how subtle modifications to a core structure can open diverse research avenues. Its story reflects the ongoing evolution of heterocyclic chemistry and its critical role in addressing contemporary scientific challenges.

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Amadis Chemical Company Limited
(CAS:54598-15-1)2(1H)-Quinolinone, 4,5,7-trimethyl-
A1164804
Purity:99%
Quantity:1g
Price ($):1523.0
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